molecular formula C18H19F3N6O B12241813 2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine

2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B12241813
M. Wt: 392.4 g/mol
InChI Key: GPGFHLRRSVSAET-UHFFFAOYSA-N
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Description

2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a trifluoromethyl group, a triazolo-pyridazine ring, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazolo-pyridazine ring through cyclization reactions. The piperidine moiety is then introduced via nucleophilic substitution reactions. The trifluoromethyl group is often incorporated using trifluoromethylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazolo-pyridazine ring can modulate its biological activity. The piperidine moiety may contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine is unique due to its combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group, triazolo-pyridazine ring, and piperidine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H19F3N6O

Molecular Weight

392.4 g/mol

IUPAC Name

6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H19F3N6O/c1-12-4-2-6-16(22-12)28-11-13-5-3-9-26(10-13)15-8-7-14-23-24-17(18(19,20)21)27(14)25-15/h2,4,6-8,13H,3,5,9-11H2,1H3

InChI Key

GPGFHLRRSVSAET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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